1-Kestose

Description

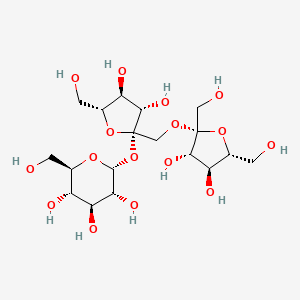

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(15(29)11(25)8(3-21)33-18)5-30-17(4-22)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWYEUIPHLMNNF-OESPXIITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Kestose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

470-69-9, 12505-31-6 | |

| Record name | 1-Kestose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Kestose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-D-Fructosylsucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012505316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl-α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-KESTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02LN7O412C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Kestose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Kestose for Researchers and Drug Development Professionals

Introduction

1-Kestose (B104855) is a naturally occurring trisaccharide and the smallest member of the inulin-type fructooligosaccharides (FOS). It consists of a glucose molecule linked to two fructose (B13574) molecules.[1][2] Specifically, it is formed by the transfer of a fructose moiety from a donor sucrose (B13894) molecule to an acceptor sucrose molecule, creating a β-(2→1) glycosidic bond.[1] This compound is found in various natural sources, including honey, sugar cane, and certain vegetables.[3] As a prebiotic, this compound has garnered significant attention in the scientific community for its beneficial effects on gut health and its potential therapeutic applications in metabolic and inflammatory diseases.[2][4][5][6][7] This guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, is a non-reducing sugar.[1][8] Its chemical formula is C₁₈H₃₂O₁₆, and it has a molecular weight of approximately 504.44 g/mol .[8][9]

Chemical Structure of this compound

Caption: Schematic representation of the this compound molecule, highlighting the glycosidic linkages between the glucose and two fructose units.

Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂O₁₆ | [8][9][10] |

| Molecular Weight | 504.44 g/mol | [8][9] |

| CAS Number | 470-69-9 | [8][9][10] |

| Melting Point | 198-200 °C | [3] |

| Specific Rotation [α]D²⁰ | +28 to +32° (c=5, H₂O) | [3] |

| Solubility | Soluble in water, methanol, ethanol, and DMSO. | [3][11] |

Experimental Protocols

Enzymatic Synthesis of this compound

This compound is efficiently synthesized from sucrose through a transfructosylation reaction catalyzed by fructosyltransferases (FTases).[8] A common source of these enzymes is the fungus Aspergillus foetidus.[10]

Methodology:

-

Enzyme Preparation: A purified sucrose:sucrose 1-fructosyltransferase (1-SST) from Aspergillus foetidus or a recombinant version expressed in a suitable host like Pichia pastoris is used.[8][10]

-

Reaction Mixture: A high concentration of sucrose (e.g., 500 mM to 1 M) is dissolved in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.5).[1][10]

-

Enzymatic Reaction: The purified 1-SST enzyme is added to the sucrose solution. The reaction is incubated at an optimal temperature (e.g., 50°C) for a defined period (e.g., 5 hours).[1]

-

Reaction Termination and Product Analysis: The reaction can be stopped by heat inactivation of the enzyme. The products, including this compound, glucose, and residual sucrose, are then analyzed and quantified.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantification:

HPLC with a refractive index detector (RID) is a standard method for the quantification of this compound in reaction mixtures and biological samples.[12][13][14]

-

Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 4 µm) with polar end-capping is suitable for separating oligosaccharides.[12]

-

Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) and water is commonly used.

-

Detection: Refractive Index Detector (RID).

-

Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve of known concentrations. The limits of detection and quantification for this compound have been reported to be 0.7 mg/mL and 1.4 mg/mL, respectively.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural identification and conformational analysis of this compound.[15][16]

-

Sample Preparation: The purified this compound is dissolved in a suitable solvent, typically deuterium (B1214612) oxide (D₂O).

-

Analysis: 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to assign the chemical shifts of all protons and carbons and to confirm the glycosidic linkages.

Biological Activity and Signaling Pathways

This compound is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is selectively fermented by beneficial gut bacteria.[17] This prebiotic activity is the basis for its health-promoting effects.

Prebiotic Effect and Gut Microbiota Modulation

This compound stimulates the growth of probiotic bacteria, particularly Bifidobacterium and Faecalibacterium prausnitzii.[4][5][7][18] The fermentation of this compound by these bacteria leads to the production of short-chain fatty acids (SCFAs), primarily butyrate, acetate, and propionate.[2][6]

Signaling Pathways Influenced by this compound Fermentation

Caption: Signaling pathway of this compound's prebiotic activity.

The SCFAs produced from this compound fermentation have several downstream effects:

-

Anti-inflammatory Effects: Butyrate serves as an energy source for colonocytes and has potent anti-inflammatory properties. It can inhibit histone deacetylases (HDACs) and activate G-protein coupled receptors (GPCRs), leading to the suppression of inflammatory pathways.[2][18]

-

Improved Glucose Metabolism: Studies in animal models have shown that this compound supplementation can improve glucose tolerance and insulin sensitivity.[4][6] This is attributed to the effects of SCFAs on gut hormone secretion (e.g., GLP-1) and the modulation of inflammatory responses.[4]

-

Gut-Brain Axis: Recent research suggests that dietary supplementation with this compound can alter locomotor activity and increase striatal dopamine (B1211576) levels in mice.[17] This effect is thought to be mediated by changes in the gut microbiota and their metabolites, highlighting a potential role for this compound in modulating the gut-brain axis.[17]

Conclusion

This compound is a well-characterized fructooligosaccharide with significant potential in the fields of nutrition and medicine. Its defined chemical structure and properties, coupled with established methods for its synthesis and analysis, make it a valuable compound for research and development. The primary mechanism of action of this compound is its prebiotic effect, leading to a favorable modulation of the gut microbiota and the production of beneficial metabolites like SCFAs. These metabolites, in turn, influence host physiology, offering potential therapeutic benefits for metabolic and inflammatory conditions. For drug development professionals, this compound presents an interesting lead compound or a valuable adjuvant to therapies targeting the gut microbiome and its downstream signaling pathways. Further clinical investigations are warranted to fully elucidate its therapeutic potential in humans.

References

- 1. Enzymatic synthesis of fructooligosaccharides with high this compound concentrations using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kestose - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. Supplementation of this compound Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts [mdpi.com]

- 5. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 6. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 7. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Facile Enzymatic Synthesis of Ketoses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production of this compound in Transgenic Yeast Expressing a Fructosyltransferase from Aspergillus foetidus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Determining this compound, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The identification by 1H- and 13C-n.m.r. spectroscopy of sucrose, this compound, and neokestose in mixtures present in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Conformational analysis of this compound by molecular mechanics and by n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dietary supplementation with 1‐kestose induces altered locomotor activity and increased striatal dopamine levels with a change in gut microbiota in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans | MDPI [mdpi.com]

1-Kestose in Plants: A Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Kestose (B104855), a naturally occurring fructooligosaccharide (FOS), is the simplest inulin-type fructan. It is increasingly recognized for its prebiotic properties and potential applications in the pharmaceutical and functional food industries. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound in the plant kingdom. It details the biosynthetic pathway of this compound, summarizing key quantitative data on its concentration in various plant tissues. Furthermore, this guide presents comprehensive experimental protocols for the extraction, identification, and quantification of this compound, and explores its emerging role in plant signaling pathways.

Natural Sources and Occurrence of this compound

This compound is widely distributed throughout the plant kingdom, serving as a primary building block for the synthesis of higher molecular weight fructans. It is particularly abundant in plant families such as Asteraceae, Amaryllidaceae, Gramineae, and Liliaceae.[1][2] Key dietary sources include common vegetables and fruits.

Table 1: Quantitative Occurrence of this compound and Total Fructans in Various Plant Sources

| Plant Species | Family | Plant Part | This compound Concentration | Total Fructan Concentration | Reference(s) |

| Allium cepa (Onion) | Amaryllidaceae | Bulb | - | 1.2 - 17.4 g/100g fw | [3] |

| Allium porrum (Leek) | Amaryllidaceae | Bulb | - | 5.4 g/100g dm | [4] |

| Allium sativum (Garlic) | Amaryllidaceae | Bulb | - | 1.2 - 17.4 g/100g fw | [3] |

| Asparagus officinalis (Asparagus) | Asparagaceae | Root | - | up to 12.5% fw | |

| Cichorium intybus (Chicory) | Asteraceae | Root | Present | High | [5] |

| Cynara cardunculus (Artichoke) | Asteraceae | Head | - | 60.9 g/100g dm | [4] |

| Helianthus tuberosus (Jerusalem Artichoke) | Asteraceae | Tuber | Present | 65.8 g/100g dm | [4][5] |

| Hordeum vulgare (Barley) | Poaceae | Grain | Present | - | [2] |

| Musa sp. (Banana) | Musaceae | Fruit | Present | 0.0 - 0.7 g/100g fw | [2] |

| Triticum aestivum (Wheat) | Poaceae | Grain | Present | 2 - 35% of kernel weight | [6] |

| Vitis vinifera (Grape) | Vitaceae | Fruit (Juice) | up to 1.776 g/L | - | [7] |

fw: fresh weight; dm: dry matter. Note: Data for this compound specifically is often aggregated into total fructan content. The presence of this compound is confirmed in these plants as the initial product of fructan biosynthesis.

Biosynthesis of this compound in Plants

The synthesis of this compound occurs in the vacuole of plant cells and is initiated from sucrose (B13894).[1] The key enzyme responsible for this process is Sucrose:sucrose 1-fructosyltransferase (1-SST) . This enzyme catalyzes the transfer of a fructose (B13574) moiety from a donor sucrose molecule to an acceptor sucrose molecule, yielding this compound and a free glucose molecule.[6][8] this compound then serves as the substrate for Fructan:fructan 1-fructosyltransferase (1-FFT) , which elongates the fructan chain by adding more fructose units, leading to the formation of inulin-type fructans.[8]

Caption: Biosynthesis pathway of this compound and its elongation to inulin-type fructans.

Signaling Pathways Involving Fructans

Sucrose-Induced Fructan Synthesis

The biosynthesis of fructans, including this compound, is intricately linked to sucrose signaling.[9] High cellular concentrations of sucrose, often triggered by environmental stresses like cold or drought which reduce growth more than photosynthesis, act as a signal to induce the expression of fructan biosynthesis genes, such as 1-SST.[9][10] This signaling cascade is believed to involve calcium ions (Ca2+) as a second messenger and MYB-type transcription factors.[10]

Caption: A simplified model of the sucrose signaling cascade leading to fructan synthesis.

Fructans as Potential Damage-Associated Molecular Patterns (DAMPs)

Recent research proposes that plant-derived fructans, when released into the apoplast due to cellular damage from biotic or abiotic stress, may function as Damage-Associated Molecular Patterns (DAMPs).[1][11] These apoplastic fructans could then be recognized by putative plant receptors, priming the plant's innate immunity and leading to enhanced defense responses against subsequent stresses.[1][11] This suggests a role for fructans not just as storage compounds but also as signaling molecules in plant defense.[12]

Caption: A conceptual model for fructans acting as DAMPs to trigger plant defense.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in plant tissues is crucial for research and quality control. The following sections outline detailed methodologies for its extraction and analysis.

Caption: A standard workflow for the extraction and analysis of this compound from plant samples.

Sample Preparation and Extraction

-

Sample Collection and Storage: Immediately freeze collected plant material in liquid nitrogen to halt enzymatic activity and store at -80°C until extraction.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction:

-

Hot Water Extraction: Transfer the powdered sample to a tube with deionized water (e.g., 1:10 w/v). Incubate in a water bath at 70-80°C for 30-60 minutes with intermittent vortexing. This method is effective for soluble fructans.

-

Ethanol (B145695) Extraction: Add 80% (v/v) ethanol to the powdered sample. Incubate at 80°C for 15-20 minutes. This method also inactivates enzymes effectively.

-

-

Purification:

-

Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes to pellet insoluble debris.

-

Collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter before analysis.

-

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a robust and widely used method for the quantification of underivatized sugars.[7][13][14][15][16]

-

Instrumentation: An HPLC system equipped with a refractive index detector (RID).

-

Column: A carbohydrate analysis column, such as a lead-form ion-exchange column (e.g., Shodex SUGAR SP0810) or an amino-propyl column.[13][15]

-

Mobile Phase: HPLC-grade deionized water is commonly used for lead-form columns. For amino columns, an isocratic or gradient mixture of acetonitrile (B52724) and water is typical.

-

Column Temperature: Maintained at an elevated temperature, often 80-85°C for lead-form columns, to improve peak resolution.[13][15]

-

Injection Volume: 10-20 µL.

-

Quantification: External calibration curves are generated using pure this compound standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires derivatization to make the non-volatile sugars amenable to gas chromatography.[17][18]

-

Hydrolysis (for total fructan analysis): To determine the total fructan content, the extract can be hydrolyzed using acid (e.g., trifluoroacetic acid) or enzymes (e.g., fructanase) to release constituent monosaccharides (fructose and glucose).

-

Derivatization:

-

Silylation: The most common method involves converting the hydroxyl groups of the sugars to trimethylsilyl (B98337) (TMS) ethers. This is typically a two-step process involving oximation followed by silylation.[17]

-

Oximation: Dissolve the dried extract in pyridine (B92270) containing hydroxylamine (B1172632) hydrochloride and heat (e.g., 70-90°C for 30-60 min).

-

Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat again.

-

-

Acetylation: An alternative is to form alditol acetates, which involves reduction of the monosaccharides to their corresponding alditols followed by acetylation.[17]

-

-

GC-MS Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the derivatized sugars, for example, starting at 80°C and ramping up to 300-330°C.[19]

-

Ionization Mode: Electron Ionization (EI).

-

Data Acquisition: Full scan mode to identify compounds based on their mass spectra and retention times, and Selected Ion Monitoring (SIM) for targeted quantification to increase sensitivity. Characteristic ions for derivatized this compound are used for identification and quantification.[17]

-

-

Quantification: Requires derivatized standards and often an internal standard for accurate quantification.

Conclusion

This compound is a key trisaccharide in the plant kingdom, acting as the precursor for inulin-type fructans and accumulating in a variety of important food crops. Its synthesis is tightly regulated by sucrose signaling pathways, which are in turn influenced by environmental cues. Emerging evidence suggests a role for fructans, including this compound, in plant defense signaling as DAMPs. The analytical methods detailed in this guide, particularly HPLC-RID and GC-MS, provide robust frameworks for the accurate quantification of this compound in plant materials, facilitating further research into its physiological roles and potential applications. This comprehensive understanding is vital for professionals in plant science, nutrition, and drug development seeking to harness the benefits of this versatile molecule.

References

- 1. Frontiers | Fructans As DAMPs or MAMPs: Evolutionary Prospects, Cross-Tolerance, and Multistress Resistance Potential [frontiersin.org]

- 2. Kestose - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. sites.uclouvain.be [sites.uclouvain.be]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Determining this compound, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fructan biosynthesis and degradation as part of plant metabolism controlling sugar fluxes during durum wheat kernel maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sucrose signaling in plants: A world yet to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fructans As DAMPs or MAMPs: Evolutionary Prospects, Cross-Tolerance, and Multistress Resistance Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plant fructan exohydrolases: a role in signaling and defense? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Preparation, Structural Characterisation, and Bioactivities of Fructans: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

1-Kestose: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Prebiotic Trisaccharide

Introduction

1-Kestose (B104855) is a naturally occurring trisaccharide and the simplest member of the inulin-type fructooligosaccharides (FOS). It is composed of a sucrose (B13894) molecule with an additional fructose (B13574) unit attached via a β(2→1) glycosidic bond.[1] As a non-digestible oligosaccharide, this compound has garnered significant attention for its prebiotic properties, selectively stimulating the growth of beneficial gut microbiota and contributing to host health. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, analytical methodologies, and its role in modulating key biological pathways.

Core Properties of this compound

This compound is a white, crystalline powder with a sweet taste and low caloric value.[2] Its basic physicochemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₁₈H₃₂O₁₆ | [3][4] |

| Molecular Weight | 504.44 g/mol | [3][4][5] |

| Melting Point | 198-200 °C | [6] |

| Solubility | Soluble in water, methanol, ethanol, and DMSO. | [5][6] |

| Specific Rotation (α) | +28° to +32° (c=5, H₂O) | [6] |

| Appearance | White crystalline powder | [6] |

Natural Occurrence and Synthesis

This compound is found in various plants, including onions, asparagus, wheat, and bananas.[1][7] It is also a side product of sugar beet raffination.[3] Industrially, this compound is primarily produced through the enzymatic transfructosylation of sucrose.[1] This process typically utilizes β-fructofuranosidase from microorganisms like Aspergillus niger.[1]

Enzymatic Synthesis Workflow

The enzymatic synthesis of this compound from sucrose is a controlled process that leverages the transfructosylating activity of specific enzymes. The general workflow is depicted below.

References

The Pivotal Role of 1-Kestose in Fructooligosaccharide Mixtures: A Technical Guide for Researchers

Introduction

Fructooligosaccharides (FOS) are a group of naturally occurring oligosaccharides that have garnered significant attention for their prebiotic properties and resulting health benefits.[1][2] These carbohydrates are primarily composed of short fructose (B13574) chains attached to a terminal glucose unit. The main components of FOS mixtures are 1-kestose (B104855) (GF2), nystose (B80899) (GF3), and 1-beta-fructofuranosylnystose (GF4).[1][3] FOS are industrially produced from sucrose (B13894) through the action of fructosyltransferase enzymes sourced from various microorganisms like fungi and bacteria.[1][2]

This technical guide focuses on this compound, the smallest and most fundamental FOS molecule, consisting of one fructose unit linked to sucrose.[4] Emerging evidence strongly suggests that this compound is not merely a component of FOS mixtures but is often the most bioactive and potent constituent, driving the majority of the observed health effects.[5][6] Its lower degree of polymerization appears to be a key factor in its superior utilization by beneficial gut bacteria compared to its longer-chain counterparts.[5][7] This guide will provide an in-depth analysis of the role of this compound, its physiological effects, the signaling pathways it modulates, and the experimental protocols used to study its activity.

Biochemical Profile and Superior Prebiotic Activity of this compound

Commercially available FOS are typically mixtures where nystose (GF3) is the major component.[4] However, studies consistently demonstrate that this compound (GF2) exhibits superior prebiotic activity.[5][6]

1.1. Preferential Utilization by Gut Microbiota

The primary mechanism for the enhanced bioactivity of this compound lies in its structure. As the FOS with the lowest degree of polymerization, it is more readily transported and metabolized by key beneficial bacteria.[7]

-

Bifidobacteria: this compound administration has been shown to significantly increase the abundance of Bifidobacterium species in both human and animal studies.[4][5][8] In contrast, mixtures with a higher concentration of nystose are less effective at sustaining bifidobacterial populations.[5][6] The preferential fermentation of this compound by Bifidobacterium breve strains leads to a large production of acetate, a key short-chain fatty acid (SCFA).[7]

-

Faecalibacterium prausnitzii: this compound has a remarkable ability to stimulate the growth of Faecalibacterium prausnitzii, a butyrate-producing bacterium with significant anti-inflammatory properties.[7][9][10] Studies have shown that this compound treatment can lead to a 10-fold increase in F. prausnitzii in the human gut.[7] This effect is more pronounced than that observed with inulin-type fructans.[7]

-

Other Beneficial Bacteria: this compound also promotes the growth of other beneficial microbes, including butyrate-producing commensals like Anaerostipes caccae.[4][11]

Table 1: Effects of this compound Supplementation on Gut Microbiota

| Study Population | Dosage & Duration | Key Changes in Gut Microbiota | Reference |

| Obesity-prone humans | 10 g/day for 12 weeks | Significant increase in relative abundance of fecal Bifidobacterium (0.3244 vs. 0.1971 in placebo).[4][8] | [4][8] |

| Gnotobiotic mice with human fecal microbiota | N/A | Significant increase in Bifidobacterium number; simultaneous decrease in Clostridium.[5][6][12] | [5][6][12] |

| Infants (0-5 years old) | 1-3 g/day for 12 weeks | ~10-fold increase in Faecalibacterium prausnitzii number.[7] | [7] |

| High-fat diet-fed rats | 2% (w/v) in drinking water | Significant increase in Bifidobacterium and Anaerostipes.[11] | [11] |

| Constipated kindergarten children | 3 g/day for 8 weeks | Trend toward increased Bifidobacterium and decreased Clostridium sensu stricto.[13] | [13] |

Physiological Effects and Therapeutic Potential

The selective fermentation of this compound leads to the production of SCFAs—primarily acetate, propionate, and butyrate (B1204436)—which mediate a wide range of physiological benefits.[14]

2.1. Modulation of Metabolic Health

This compound has shown significant potential in ameliorating metabolic disorders like insulin (B600854) resistance and hyperlipidemia.

-

Glucose Metabolism: In overweight or obesity-prone individuals, a daily intake of 10g of this compound for 12 weeks significantly reduced fasting serum insulin levels from 6.5 µU/mL to 5.3 µU/mL.[4][8] This effect was also observed in rats fed a high-fat diet, where 2% (w/v) this compound in drinking water suppressed hyperinsulinemia.[4][8] These benefits are linked to an increase in beneficial microbes and the production of SCFAs.[4]

-

Lipid Metabolism: Supplementation with this compound has been found to reduce plasma cholesterol and triglyceride levels in high-fat-diet rat models.[11][15] The proposed mechanism involves the alteration of bile acid metabolism in the cecum. This compound intake increases the abundance of bacteria like Bifidobacterium, which are involved in the deconjugation of bile acids.[11] This leads to increased levels of deconjugated bile acids, which can influence hepatic gene expression, leading to an increase in cytochrome P450 family 7 subfamily A member 1 (Cyp7a1) mRNA, a key gene for bile acid synthesis, and a decrease in lipid synthesis-related gene expression.[11][15]

Table 2: Effects of this compound on Metabolic Parameters

| Study Population | Dosage & Duration | Key Metabolic Outcomes | Reference |

| Obesity-prone humans | 10 g/day for 12 weeks | Fasting serum insulin significantly reduced (from 6.5 to 5.3 µU/mL).[4][8] | [4][8] |

| High-fat diet-fed rats | 2% (w/v) in drinking water for 2 weeks | Reduced plasma cholesterol and triglyceride levels.[11][15] | [11][15] |

| High-fat diet-fed rats | 2% (w/v) in drinking water for 19 weeks | Restored reduced butyrate levels in cecum.[16] | [16] |

2.2. Immune System Modulation

This compound can influence both intestinal and systemic immune responses.

-

Intestinal Immunity: Studies in mice have shown that both this compound and nystose can increase fecal IgA content.[17]

-

Systemic Immunity: Both this compound and nystose were found to reduce splenocyte responses to mitogens, with nystose showing a stronger effect in lowering the secretion of cytokines like IL-2, IFN-γ, IL-12, and IL-4.[17]

-

Inflammatory Conditions: In a pilot study on patients with mild to moderate ulcerative colitis, 10g/day of this compound for 8 weeks resulted in a significantly lower clinical activity index and a higher clinical remission rate (55% vs. 20% in the placebo group).[18][19]

2.3. Gut-Brain Axis and Neurological Health

Emerging research indicates that this compound may influence the gut-brain axis. In a mouse model of social isolation-induced stress, a 5% this compound diet prevented psychiatric-like behaviors such as reduced sociality and heightened anxiety.[14] This was associated with suppressed microglial activation in the hippocampus, an altered gut microbiota, and a significant increase in the production of SCFAs (butyrate, acetate, and propionate).[14] Furthermore, this compound supplementation has been linked to increased striatal dopamine (B1211576) levels in mice.[20]

Signaling Pathways and Mechanisms of Action

The beneficial effects of this compound are primarily mediated by its modulation of the gut microbiota and the subsequent production of SCFAs.

Caption: General mechanism of this compound as a prebiotic.

A more specific pathway involves the regulation of lipid metabolism through bile acid signaling.

Caption: Proposed signaling pathway for this compound in lipid metabolism.

Experimental Protocols

4.1. Quantification of this compound in FOS Mixtures

A common and validated method for the simultaneous quantification of this compound and other sugars (glucose, fructose, sucrose, nystose) is High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI).[21][22][23]

-

Objective: To separate and quantify individual saccharides in a complex mixture.

-

Instrumentation: HPLC system equipped with a refractive index (RI) detector.

-

Column: An amino (NH2) stationary phase column (e.g., 4.6 x 250 mm).[21]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, an isocratic elution with acetonitrile/water (e.g., 75:25 v/v) at a flow rate of ~1.0 mL/min.

-

Standards: High purity (>98%) standards of this compound, nystose, sucrose, glucose, and fructose are used to create calibration curves.[21]

-

Sample Preparation: Samples from fermentation broths or food products are diluted, centrifuged, and filtered through a 0.2 µm nylon membrane before injection.[21]

-

Validation: The method should be validated for linearity, precision (intra- and inter-day variability), accuracy, and limits of detection (LOD) and quantification (LOQ).[23][24] For this compound, typical LOQ can be around 1.4 mg/mL.[23][24]

-

Alternative Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) offers high resolution and sensitivity for carbohydrate analysis.[25][26]

4.2. Analysis of Gut Microbiota Composition

-

Objective: To determine the relative abundance of different bacterial taxa in fecal samples.

-

Workflow:

-

Sample Collection: Fecal samples are collected and immediately frozen at -80°C.

-

DNA Extraction: Total genomic DNA is extracted from a small aliquot of the fecal sample using a commercial kit (e.g., QIAamp DNA Stool Mini Kit).

-

PCR Amplification: The 16S rRNA gene (e.g., V3-V4 hypervariable region) is amplified using universal primers.

-

Sequencing: The amplicons are sequenced using a high-throughput platform (e.g., Illumina MiSeq).

-

Bioinformatic Analysis: Raw sequences are processed (quality filtering, chimera removal) and clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to compare microbial communities between treatment groups.

-

Caption: Workflow for 16S rRNA gene sequencing analysis.

4.3. Human Clinical Trial Protocol (Example)

This protocol is a generalized example based on published randomized controlled trials (RCTs).[4][18][27]

-

Study Design: A randomized, double-blind, parallel-group, placebo-controlled trial.

-

Participants: Adults with specific conditions (e.g., overweight with pre-diabetes, mild ulcerative colitis) meeting defined inclusion/exclusion criteria.[4][18]

-

Intervention:

-

Primary Outcome Measures: Changes in key clinical markers, such as fasting serum insulin concentration or a disease activity index (e.g., Lichtiger clinical activity index for ulcerative colitis).[4][18]

-

Secondary Outcome Measures:

-

Data Analysis: Statistical comparisons between the this compound and placebo groups at baseline and at the end of the intervention period.

Conclusion

While FOS mixtures are recognized as valuable prebiotics, a deeper analysis reveals that this compound is a key, if not the primary, driver of their beneficial effects. Its small size confers a significant advantage in selective fermentation by beneficial gut microbes, particularly Bifidobacterium and Faecalibacterium prausnitzii. This targeted modulation of the gut microbiota and the subsequent increase in SCFA production form the basis for its potent effects on metabolic health, immune function, and even the gut-brain axis. For researchers and drug development professionals, focusing on this compound-enriched formulations or pure this compound offers a promising strategy for developing more effective and targeted therapeutics for a range of metabolic and inflammatory disorders. Future research should continue to elucidate the precise molecular mechanisms linking this compound, specific microbial strains, and host physiological responses.

References

- 1. Fructo-oligosaccharides: Production, Purification and Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fructooligosaccharides: A Comprehensive Review on Their Microbial Source, Functional Benefits, Production Technology, and Market Prospects [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Superiority of this compound, the Smallest Fructo-oligosaccharide, to a Synthetic Mixture of Fructo-oligosaccharides in the Selective Stimulating Activity on Bifidobacteria [jstage.jst.go.jp]

- 7. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Supplementation of this compound Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 10. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of this compound on Lipid Metabolism in a High-Fat-Diet Rat Model | MDPI [mdpi.com]

- 12. Superiority of this compound, the Smallest Fructo-oligosaccharide, to a Synthetic Mixture of Fructo-oligosaccharides in the Selective Stimulating Activity on Bifidobacteria [jstage.jst.go.jp]

- 13. A Double-Blind, Randomized, Placebo-Controlled Trial of the Effect of this compound on Defecation Habits in Constipated Kindergarten Children: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Prevents Psychiatric-Like Behavior by Enhancing Short-Chain Fatty Acid Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of this compound on Lipid Metabolism in a High-Fat-Diet Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Effects of this compound on the Abundance of Inflammation-Related Gene mRNA in Adipose Tissue and the Gut Microbiota Composition in Rats Fed a High-Fat Diet [jstage.jst.go.jp]

- 17. researchgate.net [researchgate.net]

- 18. Efficacy of this compound supplementation in patients with mild to moderate ulcerative colitis: A randomised, double-blind, placebo-controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. examine.com [examine.com]

- 20. Dietary supplementation with 1‐kestose induces altered locomotor activity and increased striatal dopamine levels with a change in gut microbiota in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]

- 22. [PDF] VALIDATION OF AN ANALYTICAL METHOD FOR THE QUANTIFICATION OF this compound, GLUCOSE AND SUCROSE IN THE REACTION PRODUCTS OF A FRUCTOSYLTRANSFERASE | Semantic Scholar [semanticscholar.org]

- 23. office2.jmbfs.org [office2.jmbfs.org]

- 24. researchgate.net [researchgate.net]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. Determination of Fructooligosaccharide in Foods by High Performance Ion Exchange Chromatography Method | Semantic Scholar [semanticscholar.org]

- 27. A Double-Blind, Randomized, Placebo-Controlled Trial of the Effect of this compound on Defecation Habits in Constipated Kindergarten Children: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Efficacy of this compound Supplementation in Patients with Pancreatic Ductal Adenocarcinoma: A Randomized Controlled Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 1-Kestose: A Comprehensive Technical Guide to its Biosynthesis in Plants and Microbes

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Kestose (B104855), a naturally occurring fructooligosaccharide (FOS), is the simplest inulin-type fructan. Comprising a fructose (B13574) molecule linked to the fructose residue of sucrose (B13894), it serves as a key intermediate in the biosynthesis of higher molecular weight fructans in plants and is a product of microbial fermentation. Its prebiotic properties, including the selective stimulation of beneficial gut bacteria such as Bifidobacterium and Lactobacillus, have garnered significant interest in the pharmaceutical and functional food industries. This technical guide provides an in-depth exploration of the biosynthetic pathways of this compound in both plant and microbial systems. It details the enzymatic reactions, presents quantitative data on production, and offers comprehensive experimental protocols for the study of this important trisaccharide.

Introduction

Fructooligosaccharides (FOS) are a class of oligosaccharides that have a significant impact on human health, primarily through their role as prebiotics. This compound is the fundamental building block of inulin-type FOS.[1] Its synthesis is a critical first step in the production of these beneficial compounds in nature. Understanding the biosynthetic pathways of this compound is paramount for its efficient production and for the development of novel therapeutic strategies targeting the gut microbiome. This guide will elucidate the distinct mechanisms employed by plants and microorganisms for the synthesis of this compound, providing a comparative analysis of the enzymes involved and the reaction kinetics.

Biosynthesis of this compound in Plants

In plants, the synthesis of this compound is the initial and rate-limiting step in the accumulation of fructans. This process occurs primarily in the vacuole of plant cells.[2]

The Core Reaction: Sucrose:Sucrose 1-Fructosyltransferase (1-SST)

The key enzyme responsible for this compound synthesis in plants is Sucrose:Sucrose 1-Fructosyltransferase (1-SST) (EC 2.4.1.99).[2] This enzyme catalyzes the irreversible transfer of a fructosyl group from a donor sucrose molecule to an acceptor sucrose molecule. The reaction proceeds as follows:

Sucrose + Sucrose → this compound + Glucose [2]

The glucose molecule released during this reaction can be re-metabolized by the plant cell. The this compound produced can then serve as a substrate for fructan:fructan 1-fructosyltransferase (1-FFT) for the elongation of the fructan chain, leading to the synthesis of nystose (B80899) and other higher-order fructans.

References

A Technical Guide to the Discovery and Initial Characterization of 1-Kestose

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Kestose (B104855) is a trisaccharide and the smallest member of the inulin-type fructooligosaccharides (FOS). Comprising two fructose (B13574) units and one glucose unit, it is naturally found in various plants and is notable for its significant prebiotic properties.[1][2] Unlike digestible carbohydrates, this compound resists hydrolysis in the upper gastrointestinal tract and is selectively fermented by beneficial microflora in the colon. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial physicochemical and biological characterization of this compound, presenting key data, experimental protocols, and metabolic pathways relevant to research and development.

Discovery and Natural Occurrence

This compound is a naturally occurring sugar found in a variety of vegetables and plants, including onions, garlic, and sugarcane.[1][3][4] It is a secondary metabolite formed through the enzymatic action of fructosyltransferases on sucrose (B13894).[2][5] As a fructooligosaccharide, it consists of a sucrose molecule with an additional fructose residue attached via a β-(2→1) glycosidic bond.[1][6] Its discovery was linked to the broader investigation of oligosaccharides in plant storage tissues.

Physicochemical Properties

This compound is a white, crystalline powder soluble in organic solvents such as methanol, ethanol, and DMSO.[3][4] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₂O₁₆ | [3][7] |

| Molar Mass | 504.44 g/mol | [3][7] |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [7] |

| CAS Number | 470-69-9 | [7] |

| Melting Point | 198-200 °C | [3] |

| Boiling Point | 902.9±65.0 °C (Predicted) | [3] |

| Density | 1.82±0.1 g/cm³ (Predicted) | [3] |

| Specific Rotation [α]D20 | +28 to +32° (c=5, H₂O) | [3] |

| Appearance | White crystalline powder | [3][4] |

Synthesis and Production

The industrial production of this compound is primarily achieved through enzymatic synthesis, utilizing the transfructosylation activity of β-fructofuranosidases or fructosyltransferases (FTases).[1]

Enzymatic Synthesis Pathway

The key enzyme responsible for the de novo synthesis of this compound in plants and microbes is Sucrose:sucrose 1-fructosyltransferase (1-SST) (EC 2.4.1.99).[8][9][10] This enzyme catalyzes the transfer of a fructosyl group from a donor sucrose molecule to an acceptor sucrose molecule, yielding this compound and glucose.[10][11] Fungi, particularly strains of Aspergillus niger, are widely used for industrial production due to their efficient extracellular FTase secretion.[1][12][13]

Caption: Enzymatic conversion of sucrose to this compound by 1-SST.

Experimental Protocols

Protocol for Enzymatic Production of this compound

This protocol is based on the use of fructosyltransferase from Aspergillus niger.

-

Enzyme Preparation: A commercially available or purified fructosyltransferase (EC 2.4.1.9) from Aspergillus niger is used.[12][13] The enzyme activity is predetermined, with one unit (U) often defined as the amount of enzyme that produces 1 µmol of this compound per minute under specific conditions.[14]

-

Substrate Preparation: A high-concentration sucrose solution (e.g., 50-60% w/v) is prepared in a suitable buffer, such as 50 mM sodium acetate (B1210297) or citrate-phosphate buffer, with a pH optimum typically between 5.5 and 6.0.[13][15]

-

Reaction Conditions: The enzyme is added to the sucrose solution at a defined concentration (e.g., 5-10 U/mL).[15][16] The reaction mixture is incubated at an optimal temperature, generally between 50-60 °C, with gentle agitation for a predetermined time (e.g., 5-8 hours).[13][15][17]

-

Reaction Termination: The reaction is terminated by heat inactivation of the enzyme, typically by boiling the mixture for 10-15 minutes.[13]

-

Product Analysis: The resulting mixture of fructooligosaccharides, glucose, and residual sucrose is then analyzed using High-Performance Liquid Chromatography (HPLC).[13][16]

Protocol for Quantification by HPLC with Refractive Index Detection (HPLC-RI)

This method is validated for the quantification of this compound, glucose, and sucrose.[18][19]

-

Instrumentation: An HPLC system equipped with a refractive index (RI) detector is required.

-

Column: A carbohydrate analysis column, such as an aminopropyl-bonded silica (B1680970) (e.g., Shodex Asahipak NH2P-50 4E) or a ligand-exchange column, is used.[20]

-

Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v), is used at a constant flow rate (e.g., 1.0 mL/min).

-

Sample Preparation: Reaction products are diluted with the mobile phase, filtered through a 0.45 µm syringe filter, and an aliquot (e.g., 20 µL) is injected into the HPLC system.[14]

-

Standard Curve: Standard solutions of this compound, glucose, and sucrose at known concentrations are prepared and injected to generate calibration curves for quantification.

-

Data Analysis: The concentration of each carbohydrate in the sample is determined by comparing its peak area to the corresponding standard curve. The method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[18][19]

| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

| This compound | 0.7 mg/mL | 1.4 mg/mL | [18][19] |

| Glucose | 0.2 mg/mL | 0.6 mg/mL | [18][19] |

| Sucrose | 0.8 mg/mL | 1.8 mg/mL | [18][19] |

Protocol for Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous structural identification of this compound.[21][22]

-

Sample Preparation: A purified sample of this compound (5-10 mg) is dissolved in deuterium (B1214612) oxide (D₂O).

-

¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired. The chemical shifts and coupling constants of the proton signals are analyzed to determine the anomeric configurations and overall proton environment.

-

¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is acquired. The chemical shifts of the carbon signals, particularly the anomeric carbons, are characteristic and used for identification.[22][23]

-

2D NMR Spectroscopy: Two-dimensional experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity between protons and carbons, confirming the glycosidic linkages and the complete trisaccharide structure.

Initial Biological Characterization: Prebiotic Activity

The primary biological characteristic of this compound is its potent prebiotic activity. It selectively stimulates the growth and activity of beneficial gut bacteria, particularly Bifidobacterium and Faecalibacterium prausnitzii.[24][25][26]

Mechanism of Prebiotic Action

This compound is not digested in the human small intestine and travels intact to the colon.[27] In the colon, it is preferentially fermented by specific bacteria. This fermentation leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[1] These SCFAs have numerous health benefits, including serving as an energy source for colonocytes (butyrate), modulating immune responses, and improving glucose metabolism.[1][28] Studies have shown that this compound supplementation can increase the abundance of fecal Bifidobacterium and may help ameliorate insulin (B600854) resistance.[28]

Caption: Metabolic pathway of this compound fermentation in the colon.

Conclusion

This compound is a well-characterized fructooligosaccharide with significant potential in the food, pharmaceutical, and wellness industries. Its discovery and subsequent characterization have revealed a molecule with defined physicochemical properties, an accessible enzymatic synthesis route, and potent, selective prebiotic activity. The detailed protocols and pathways provided in this guide offer a foundational resource for researchers and professionals engaged in the study and application of prebiotics for modulating gut health and developing novel therapeutic strategies.

References

- 1. Kestose - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0011729) [hmdb.ca]

- 3. chembk.com [chembk.com]

- 4. This compound | 470-69-9 [chemicalbook.com]

- 5. This compound | 470-69-9 | OK07034 | Biosynth [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C18H32O16 | CID 440080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cloning of sucrose:sucrose 1-fructosyltransferase from onion and synthesis of structurally defined fructan molecules from sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Sucrose:sucrose fructosyltransferase - Wikipedia [en.wikipedia.org]

- 11. Production of this compound in Transgenic Yeast Expressing a Fructosyltransferase from Aspergillus foetidus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification and partial characterization of fructosyltransferase and invertase from Aspergillus niger AS0023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purification and biochemical characterization of an extracellular fructosyltransferase enzyme from Aspergillus niger sp. XOBP48: implication in fructooligosaccharide production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of the fermentation process for fructosyltransferase production by Aspergillus niger FS054 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzymatic synthesis of fructooligosaccharides with high this compound concentrations using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Production of Fructooligosaccharides Using a Commercial Heterologously Expressed Aspergillus sp. Fructosyltransferase [mdpi.com]

- 17. This compound | CAS:470-69-9 | Manufacturer ChemFaces [chemfaces.com]

- 18. office2.jmbfs.org [office2.jmbfs.org]

- 19. researchgate.net [researchgate.net]

- 20. shodex.com [shodex.com]

- 21. Conformational analysis of this compound by molecular mechanics and by n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The identification by 1H- and 13C-n.m.r. spectroscopy of sucrose, this compound, and neokestose in mixtures present in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 25. This compound, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans [mdpi.com]

- 26. Superiority of this compound, the Smallest Fructo-oligosaccharide, to a Synthetic Mixture of Fructo-oligosaccharides in the Selective Stimulating Activity on Bifidobacteria [jstage.jst.go.jp]

- 27. mdpi.com [mdpi.com]

- 28. mdpi.com [mdpi.com]

The Prebiotic Powerhouse: A Technical Guide to the Health Benefits of 1-Kestose

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Kestose (B104855), the simplest fructooligosaccharide (FOS), is emerging as a potent prebiotic with significant implications for human health. As a non-digestible trisaccharide, it selectively nourishes beneficial gut microbiota, leading to a cascade of positive physiological effects. This technical guide synthesizes the current scientific evidence on the health benefits associated with this compound consumption. We delve into its molecular mechanism, detailing its profound impact on gut ecology, immune system modulation, metabolic health, and mineral absorption. This document provides quantitative data from key studies, outlines detailed experimental protocols, and visualizes critical signaling pathways to offer a comprehensive resource for the scientific community.

Mechanism of Action: The Journey of this compound in the Gut

Unlike digestible carbohydrates, this compound resists hydrolysis by human salivary and small intestinal enzymes, allowing it to arrive in the colon intact.[1] Here, it serves as a preferential substrate for a host of beneficial bacteria, notably Bifidobacterium and Faecalibacterium prausnitzii.[2][3] This selective fermentation leads to a significant increase in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate (B1204436).[4][5] These molecules are not mere waste products but potent signaling molecules that mediate the widespread health benefits of this compound.

Modulation of Gut Microbiota: The Prebiotic Effect

The primary and most well-documented benefit of this compound is its potent prebiotic activity. It significantly and selectively stimulates the proliferation of key beneficial bacterial species. Studies have consistently demonstrated its superiority in promoting the growth of Bifidobacterium spp. and the butyrate-producer Faecalibacterium prausnitzii when compared to longer-chain FOS.[1][2][3]

Data Presentation: Impact on Gut Microbiota

| Study Type | Subject | Dosage | Duration | Key Findings | Reference |

| Human Trial | Healthy Adults | 5 g/day | 8 weeks | F. prausnitzii count increased ~10-fold (p < 0.05). Bifidobacterium spp. count significantly increased. | [2] |

| Human Trial | Infants (Atopic Dermatitis) | 1-3 g/day | 12 weeks | Median number of F. prausnitzii increased ~10-fold. | [2] |

| Human Trial | Obesity-Prone Adults | 10 g/day | 12 weeks | Relative abundance of fecal Bifidobacterium significantly increased to 0.3244 vs 0.1971 in placebo. | [6][7] |

| Animal Study | Rats | 5% this compound in diet | 4 weeks | Bifidobacterium spp. count increased >7,000-fold vs control. | [5] |

Experimental Protocol: In Vitro Fecal Fermentation

This protocol is a generalized representation to assess the prebiotic potential of a substrate like this compound.

-

Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3-6 months. Samples are immediately placed in an anaerobic chamber. A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a pre-reduced anaerobic phosphate-buffered saline (PBS) solution.

-

Fermentation Medium: A basal medium is prepared containing peptone water, yeast extract, and other essential nutrients and salts. The medium is sterilized and pre-reduced in the anaerobic chamber overnight.

-

Incubation: In the anaerobic chamber, fermentation vessels (e.g., serum bottles) are prepared. To each vessel, a specific concentration of sterile this compound (e.g., 1% w/v) is added to the basal medium. A control with no added carbohydrate is also prepared.

-

Inoculation: Each vessel is inoculated with the fecal slurry (e.g., 10% v/v).

-

Sampling and Analysis: The vessels are incubated at 37°C with gentle agitation. Samples are taken at various time points (e.g., 0, 12, 24, 48 hours) for analysis.

-

Microbial Population: DNA is extracted from samples, and 16S rRNA gene sequencing or quantitative PCR (qPCR) is performed to determine changes in the abundance of specific bacterial genera like Bifidobacterium and Faecalibacterium.

-

SCFA Analysis: Supernatants are analyzed for acetate, propionate, and butyrate concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

pH Measurement: The pH of the culture is monitored at each time point.

-

Immune System Modulation

The SCFAs produced from this compound fermentation, particularly butyrate, have profound immunomodulatory effects. Butyrate serves as the primary energy source for colonocytes, strengthening the gut barrier integrity. It also interacts with immune cells through G-protein coupled receptors (GPCRs), such as GPR109a, GPR41, and GPR43.[4][8] Activation of these receptors can promote an anti-inflammatory environment by inducing regulatory T cells (Tregs) and the secretion of anti-inflammatory cytokines like IL-10 and IL-18.[9]

Data Presentation: Impact on Immune & Inflammatory Markers

| Study Type | Subject | Dosage | Duration | Key Findings | Reference |

| Animal Study | High-Fat Diet Fed Rats | 2% (w/v) in water | 19 weeks | Restored the increased relative abundance of tumor necrosis factor (Tnf) mRNA in adipose tissue to control levels. | [8] |

| Human Trial | Ulcerative Colitis Patients | 10 g/day | 8 weeks | Clinical remission rate was 55% vs 20% in the placebo group (p=0.048). Lichtiger clinical activity index was significantly lower (3.8 vs 5.6). | [10][11] |

| Animal Study | Mice | Not Specified | 14 days | Increased IgA content in feces from day 4 to day 7. Reduced splenocyte responses to mitogens. | [12] |

Signaling Pathway: SCFA-Mediated Immune Regulation

SCFAs produced from this compound fermentation bind to GPCRs on the surface of intestinal epithelial cells and immune cells (e.g., macrophages, dendritic cells). For instance, butyrate is a key ligand for GPR109a. This binding initiates a signaling cascade that can lead to the transcription of anti-inflammatory genes. Simultaneously, activation of GPR41/43 can trigger MAPK signaling (ERK1/2, p38), leading to the production of chemokines and cytokines that mediate immune responses.[2][4]

Metabolic Health Improvement

This compound consumption has been linked to significant improvements in metabolic health, particularly in the context of insulin (B600854) resistance and obesity. This effect is largely mediated by SCFAs and their influence on gut hormone secretion. SCFAs can stimulate intestinal L-cells to release glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-stimulated insulin secretion, suppresses glucagon (B607659) release, and promotes satiety.[1][13]

Data Presentation: Impact on Metabolic Markers

| Study Type | Subject | Dosage | Duration | Key Findings | Reference |

| Human Trial | Obesity-Prone Adults | 10 g/day | 12 weeks | Fasting serum insulin significantly reduced from 6.5 µU/mL to 5.3 µU/mL (p < 0.05). | [6][7] |

| Animal Study | High-Fat Diet Fed Rats | 2% (w/v) in water | 19 weeks | Suppressed hyperinsulinemia induced by the high-fat diet. | [6][7] |

| Animal Study | Rats | 2.5-5% this compound in diet | 4 weeks | Significant decrease in serum insulin concentration. | [5] |

| Animal Study | High-Fat Diet Fed Rats | 2% (w/v) in water | 2 weeks | Reduced plasma cholesterol and triglyceride levels. | [14] |

Signaling Pathway: this compound Fermentation and GLP-1 Secretion

The fermentation of this compound into SCFAs directly stimulates enteroendocrine L-cells in the gut epithelium. SCFAs, particularly butyrate and propionate, activate GPCRs (GPR41/43) on L-cells. This activation leads to membrane depolarization and an influx of Ca²⁺, which triggers the exocytosis of GLP-1-containing granules. The released GLP-1 enters circulation and acts on the pancreas to enhance insulin secretion in a glucose-dependent manner.[1][15][16]

Enhanced Mineral Absorption

Prebiotics, particularly FOS, have been demonstrated to enhance the absorption of essential minerals like calcium and magnesium.[6] While data specifically isolating this compound is less common, its role as the primary fermentable component of short-chain FOS is critical. The mechanism involves the production of SCFAs, which lowers the pH in the colon.[14] This increased acidity enhances the solubility of minerals, making them more available for absorption. Furthermore, SCFAs can stimulate the proliferation of colonocytes, thereby increasing the surface area available for absorption.[6]

Data Presentation: Impact of FOS on Mineral Status (Proxy for this compound)

| Study Type | Subject | Dosage | Duration | Key Findings | Reference |

| Animal Study | Rats | 5% FOS in diet | 21 days | Calcium and magnesium absorptions were significantly greater. Trabecular bone volume at the metaphysis was significantly greater. | [2] |

| Human Trial | Adolescent Girls | 10 g/day short-chain FOS | 36 days | Magnesium absorption increased by 18% (p < 0.05). No significant effect on calcium absorption was observed in this cohort with low calcium intake. | [8] |

| Animal Study | Rats | FOS diet | 4 weeks | FOS increased whole-body Bone Mineral Content (BMC) and Bone Mineral Density (BMD). | [6] |

Experimental Protocol: Animal Study for Mineral Balance and Bone Density

This protocol describes a typical rodent model to assess the effect of a prebiotic on mineral absorption and bone health.

-

Animal Model and Acclimation: Male Wistar rats (e.g., 5 weeks old) are individually housed in metabolic cages under controlled temperature and light-dark cycles. They are acclimated for one week on a standard chow diet.

-

Dietary Groups: Rats are randomly assigned to groups (n=8-10 per group):

-

Control Group: Fed a standard AIN-93G diet.

-

Experimental Group: Fed the AIN-93G diet with 5% (w/w) this compound replacing an equivalent amount of sucrose.

-

Diets are pair-fed to ensure equal energy and mineral intake across groups.

-

-

Experimental Period: The dietary intervention lasts for a specified period, typically 4 to 8 weeks.

-

Balance Study: During the final week, a metabolic balance study is conducted.

-

Food intake is precisely recorded daily.

-

Feces and urine are collected separately over a 72-hour period.

-

The calcium and magnesium content of the diet, feces, and urine is analyzed using atomic absorption spectrophotometry.

-

Apparent Absorption (%) is calculated as: [(Mineral Intake - Fecal Mineral Excretion) / Mineral Intake] * 100.

-

-

Bone Mineral Density (BMD) Analysis: At the end of the study, rats are euthanized. The femurs and tibias are excised.

-

Bone mineral density and bone mineral content are measured using dual-energy X-ray absorptiometry (DXA) or peripheral quantitative computed tomography (pQCT).

-

-

Cecal Analysis: Cecal contents are collected to measure pH and SCFA concentrations to correlate with mineral absorption data.

Conclusion

This compound demonstrates significant and multifaceted health benefits, firmly establishing its role as a key prebiotic. Its ability to robustly and selectively modulate the gut microbiota is the cornerstone of its mechanism, leading to increased SCFA production. These microbial metabolites orchestrate a range of positive downstream effects, including the enhancement of gut barrier function, modulation of the immune system towards an anti-inflammatory state, and improvement of key metabolic parameters like insulin sensitivity through the GLP-1 pathway. While its direct quantitative impact on mineral absorption requires further specific investigation, its function within the FOS family strongly supports a beneficial role. For drug development and functional food formulation, this compound represents a highly promising ingredient for targeting gut health to achieve systemic well-being.

References

- 1. Novel links between gut microbiome and bone density [gutmicrobiotaforhealth.com]

- 2. Fructooligosaccharide consumption enhances femoral bone volume and mineral concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Calcium Source, Inulin, and Lactose on Gut‐Bone Associations in an Ovarierectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic review of the ingestion of fructooligosaccharides on the absorption of minerals and trace elements versus control groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Alteration in the Cecal Microbiota Composition by Feeding of this compound Results in a Marked Increase in the Cecal Butyrate Content in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fructooligosaccharides act on the gut–bone axis to improve bone independent of Tregs and alter osteocytes in young adult C57BL/6 female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Supplementation of this compound Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Short-chain fructo-oligosaccharides improve magnesium absorption in adolescent girls with a low calcium intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The gut microbiota regulates bone mass in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of this compound supplementation in patients with mild to moderate ulcerative colitis: A randomised, double-blind, placebo-controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. examine.com [examine.com]

- 12. An Alteration in the Cecal Microbiota Composition by Feeding of this compound Results in a Marked Increase in the Cecal Butyrate Content in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 14. Effect of this compound on Lipid Metabolism in a High-Fat-Diet Rat Model [mdpi.com]

- 15. Glucocorticoid Found to Increase Bone Mineral Density in Mouse Study - The Rheumatologist [the-rheumatologist.org]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Kestose: Chemical Properties, Biosynthesis, and Analytical Methodologies

This technical guide provides a comprehensive overview of this compound, a trisaccharide of interest for its prebiotic and potential therapeutic properties. This document details its chemical identifiers, biosynthesis, mechanism of action as a prebiotic, and established experimental protocols for its quantification.

Core Data: Chemical Identifiers of this compound

A summary of the key chemical identifiers for this compound is presented in the table below, providing a foundational reference for researchers.

| Identifier Type | Data |

| CAS Number | 470-69-9[1][2][3][4][5] |

| Molecular Formula | C₁₈H₃₂O₁₆[1][2][3][5] |

| Molecular Weight | 504.44 g/mol [3][5] |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[1][2] |

| InChI | InChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(15(29)11(25)8(3-21)33-18)5-30-17(4-22)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1[1][2] |

| InChIKey | VAWYEUIPHLMNNF-OESPXIITSA-N[1][2] |

| SMILES | C([C@@H]1--INVALID-LINK--O[C@]2(--INVALID-LINK--CO)O)O)CO[C@]3(--INVALID-LINK--CO)O)O)CO)O)O">C@HO)O[1][2] |

| Synonyms | 1-Kestotriose, 1F-beta-D-Fructosylsucrose, GF2, O-beta-D-Fructofuranosyl-(2->1)-beta-D-fructofuranosyl-alpha-D-glucopyranoside[1][2][6] |

Biosynthesis of this compound

This compound is synthesized from sucrose (B13894) through the action of fructosyltransferase enzymes. In plants, this process primarily occurs in the vacuole. The key enzyme, sucrose:sucrose 1-fructosyltransferase (1-SST), catalyzes the transfer of a fructose (B13574) residue from a donor sucrose molecule to an acceptor sucrose molecule, yielding this compound and glucose.[2][3] This enzymatic reaction is the initial step in the biosynthesis of inulin-type fructans.

Prebiotic Activity and Signaling Pathway

As a prebiotic, this compound is not digested by human enzymes in the upper gastrointestinal tract and reaches the colon intact.[3] There, it is selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Faecalibacterium prausnitzii.[4][5] This fermentation process leads to the production of short-chain fatty acids (SCFAs), primarily butyrate, acetate, and lactate.[3][7] Butyrate serves as a primary energy source for colonocytes and has been shown to have anti-inflammatory effects.[3][5] The increase in beneficial bacteria and the production of SCFAs contribute to improved gut health, enhanced immune function, and better glucose metabolism.[3][4][7]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Method 1: HPLC with Refractive Index Detection (HPLC-RI)

This method is suitable for the simultaneous quantification of this compound, sucrose, and glucose in enzymatic reaction mixtures.[8][9]

-

Instrumentation: HPLC system equipped with a refractive index detector (RID).

-